3-(But-3-en-1-yl)-2,3-dimethylcyclopentan-1-one
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Overview
Description
3-(But-3-en-1-yl)-2,3-dimethylcyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a butenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-1-yl)-2,3-dimethylcyclopentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of a cyclopentanone derivative with a butenyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, allowing it to react with the butenyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(But-3-en-1-yl)-2,3-dimethylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butenyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
3-(But-3-en-1-yl)-2,3-dimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(But-3-en-1-yl)-2,3-dimethylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
3-(But-3-en-1-yl)-2,3-dimethylcyclopentan-1-ol: A similar compound with an alcohol group instead of a ketone.
3-(But-3-en-1-yl)-2,3-dimethylcyclopentane: A saturated analog without the ketone group.
3-(But-3-en-1-yl)-2,3-dimethylcyclopentene: An unsaturated analog with a double bond in the cyclopentane ring.
Uniqueness
3-(But-3-en-1-yl)-2,3-dimethylcyclopentan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
137762-03-9 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-but-3-enyl-2,3-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C11H18O/c1-4-5-7-11(3)8-6-10(12)9(11)2/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
UBSHXVQDUGVKCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CCC1(C)CCC=C |
Origin of Product |
United States |
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